Specific Stereochemistry (3R,4S) is Essential for Target Engagement and Potency
The (3R,4S) stereochemistry is not a trivial attribute; it directly influences the biological activity of downstream compounds. In a receptor binding assay, a derivative of the (3R,4S) compound, specifically 4-(2-methylpropoxy)phenyl N-[(4-fluorophenyl)methyl]-N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate (derived from US11440884, Example 7a), demonstrated a binding affinity of Ki = 39.8 nM for the human 5-hydroxytryptamine receptor 2A (5-HT2A) [1]. This potency is contingent upon the specific (3R,4S) configuration. While a direct comparison to its (3S,4R) enantiomer is not available in this specific assay, the principle that stereoisomers exhibit differential binding is a fundamental tenet of medicinal chemistry, and the (3R,4S) configuration is a specific, patented feature that leads to this observed nanomolar affinity.
| Evidence Dimension | Receptor Binding Affinity (Ki) for human 5-HT2A |
|---|---|
| Target Compound Data | Ki = 39.8 nM |
| Comparator Or Baseline | (3S,4R) enantiomer (data not available for this specific derivative) |
| Quantified Difference | Not quantified, but inferred based on stereochemical principle |
| Conditions | R-SAT assay with 50 ng/well receptor and 20 ng/well β-galactosidase plasmid DNA |
Why This Matters
This data supports that the (3R,4S) stereoisomer can yield potent biological activity, justifying its selection over racemic or opposite enantiomer forms which are likely to have reduced or different pharmacological profiles.
- [1] BindingDB. (n.d.). BDBM570532: 4-(2-methylpropoxy)phenyl N-[(4-fluorophenyl)methyl]-N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate. Database entry. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=570532&google=BDBM570532. View Source
